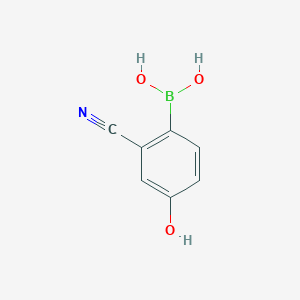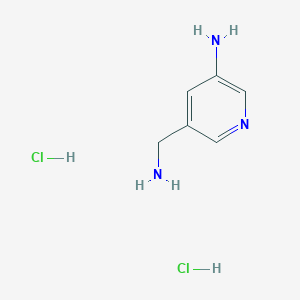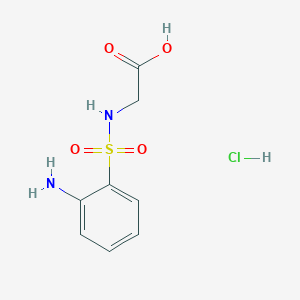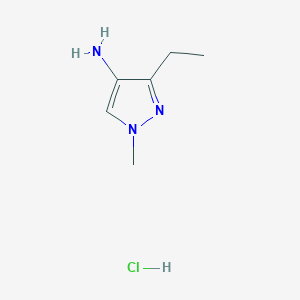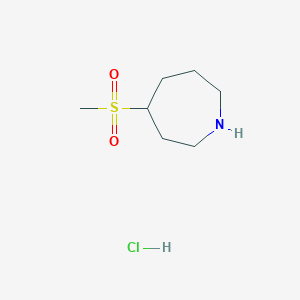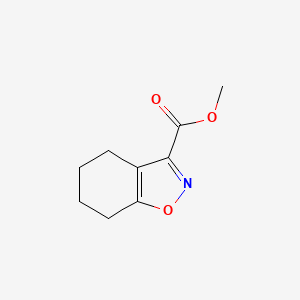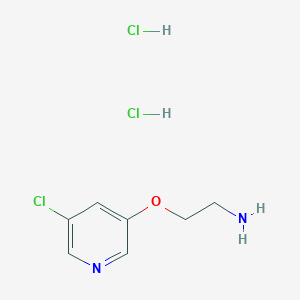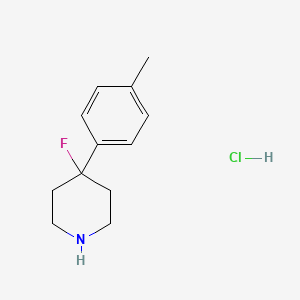![molecular formula C9H13BrN2O B1381172 (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol CAS No. 1807939-43-0](/img/structure/B1381172.png)
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol
Übersicht
Beschreibung
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol, also known as 5-bromo-2-amino-1-butanol, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis due to its unique reactivity profile, and it has been used in a variety of research applications, including as a model for drug development and for studying the effects of bromine on biological systems.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-olino-1-butanol has been used in a variety of scientific research applications. It has been used as a model for drug development, as it has a similar chemical structure to many drugs. It has also been used to study the effects of bromine on biological systems, as bromine is known to have a wide range of biological effects. In addition, (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-olino-1-butanol has been used in the synthesis of other compounds, such as 2-amino-3-bromobutanol, which is used in the synthesis of other drugs.
Wirkmechanismus
The mechanism of action of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-olino-1-butanol is not fully understood. It is believed that the bromine moiety of the molecule binds to the active site of the enzyme and inhibits its activity, thus preventing the enzyme from catalyzing its reaction. In addition, the bromine moiety may also interact with other molecules in the cell, such as proteins, and interfere with their function.
Biochemical and Physiological Effects
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-olino-1-butanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been shown to inhibit the growth of certain bacteria and fungi. In addition, (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-olino-1-butanol has been shown to have an anti-inflammatory effect, and it has been studied for its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-olino-1-butanol in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. In addition, it is stable in solution and can be stored at room temperature. However, there are also some limitations to using (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-olino-1-butanol in lab experiments. It is a relatively toxic compound, and it can interfere with the activity of enzymes and other molecules in the cell, which could lead to unpredictable results.
Zukünftige Richtungen
The potential future directions for research on (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-olino-1-butanol are numerous. One potential area of research is the development of new synthetic methods for the synthesis of this compound. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory effects. Finally, further research could be done to explore the mechanism of action of this compound and to identify its potential interactions with other molecules in the cell.
Eigenschaften
IUPAC Name |
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-4-3-7(10)5-11-9/h3-5,8,13H,2,6H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWKXTMGIGNUTC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)





